Acetaldehyde-D4 diethyl acetal

Catalog No.
S14368082
CAS No.
M.F
C6H14O2
M. Wt
122.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetaldehyde-D4 diethyl acetal

Product Name

Acetaldehyde-D4 diethyl acetal

IUPAC Name

1,1,1,2-tetradeuterio-2,2-diethoxyethane

Molecular Formula

C6H14O2

Molecular Weight

122.20 g/mol

InChI

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3/i3D3,6D

InChI Key

DHKHKXVYLBGOIT-SHUFXSSCSA-N

Canonical SMILES

CCOC(C)OCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(OCC)OCC

Acetaldehyde-D4 diethyl acetal is a deuterated derivative of acetaldehyde diethyl acetal, characterized by the presence of four deuterium atoms in its molecular structure. Its chemical formula is C6H10D4O2C_6H_{10}D_4O_2, and it has a molar mass of approximately 122.2 g/mol. This compound is primarily used in organic synthesis and as a reference standard in various analytical applications. The presence of deuterium enhances its utility in nuclear magnetic resonance spectroscopy and other analytical techniques due to the distinct spectral properties of deuterated compounds .

Typical of acetals, including:

  • Hydrolysis: In the presence of water and acid, acetals can revert to their corresponding carbonyl compounds. For acetaldehyde-D4 diethyl acetal, hydrolysis would yield acetaldehyde-D4 and ethanol.
  • Oxidation: Under strong oxidative conditions, acetals can be oxidized to yield carboxylic acids.
  • Transacetalization: Acetaldehyde-D4 diethyl acetal can react with other alcohols to form new acetals, which is useful in synthetic organic chemistry.

Acetaldehyde-D4 diethyl acetal can be synthesized through several methods:

  • Reaction of Acetaldehyde-D4 with Ethanol: The direct reaction between deuterated acetaldehyde and ethanol in the presence of an acid catalyst leads to the formation of the acetal.
  • Deuteration of Acetaldehyde Diethyl Acetal: Existing acetaldehyde diethyl acetal can be subjected to deuteration using deuterated reagents under controlled conditions to incorporate deuterium into the molecule.

Acetaldehyde-D4 diethyl acetal finds applications primarily in:

  • Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy due to its unique spectral characteristics.
  • Organic Synthesis: Serves as a reagent or intermediate in various synthetic pathways involving carbonyl compounds.
  • Research: Employed in studies focused on metabolic pathways involving acetaldehydes and their derivatives.

Acetaldehyde-D4 diethyl acetal shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMolar Mass (g/mol)Key Features
Acetaldehyde Diethyl AcetalC6H14O2C_6H_{14}O_2118.18Non-deuterated version, widely used in synthesis.
AcetaldehydeC2H4OC_2H_4O44.05Simple aldehyde, precursor for many reactions.
Ethyl AcetateC4H8O2C_4H_8O_288.11Ester used as a solvent and flavoring agent.
PropionaldehydeC3H6OC_3H_6O58.08Related aldehyde, used in organic synthesis.

Uniqueness

The primary uniqueness of acetaldehyde-D4 diethyl acetal lies in its deuterated nature, which allows for specific applications in isotopic labeling studies and enhances its analytical capabilities compared to non-deuterated counterparts.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

122.124486669 g/mol

Monoisotopic Mass

122.124486669 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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